Triallylborane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

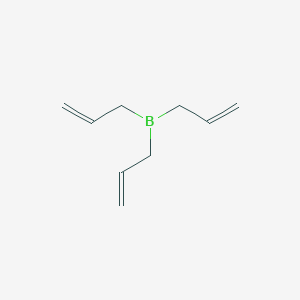

Triallylborane is a useful research compound. Its molecular formula is C9H15B and its molecular weight is 134.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis and Alcoholysis Reactions

Triallylborane undergoes rapid protonolysis with water or alcohols, yielding allylboronic acids or esters:

-

Hydrolysis :

B(C₃H₅)₃ + H₂O → (C₃H₅)₂BOH + C₃H₆The reaction produces allylboronic acid (isolated as its anhydride) and propene .

-

Alcoholysis :

B(C₃H₅)₃ + ROH → (C₃H₅)₂BOR + C₃H₆Diethyl, di-n-propyl, and dibenzyl esters of allylboronic acid have been synthesized via this route . Notably, methanolysis leads to dimethyl allylboronate instead of diallylborinic acid due to rapid symmetrization .

Key Data :

| Reaction Partner | Product | Yield (%) | Conditions |

|---|---|---|---|

| H₂O | (C₃H₅)₂BOH | 33 | RT |

| MeOH | (C₃H₅)B(OCH₃)₂ | 60–70 | −15°C |

Reactions with Organometallic Reagents

This compound reacts with Grignard reagents and organolithium compounds:

-

Grignard Reaction :

B(C₃H₅)₃ + C₃H₅MgBr → (C₃H₅)₄B⁻MgBr⁺This forms tetraallylborate complexes, which are intermediates in allylation reactions .

-

Allyl-Lithium Addition :

B(C₃H₅)₃ + C₃H₅Li → Li⁺[(C₃H₅)₄B]⁻The resulting lithium tetraallylborate is a potent allylating agent .

Allylboration of Carbonyl Compounds

This compound participates in stereoselective allylboration reactions with aldehydes and ketones:

-

Mechanism : The boron atom acts as a Lewis acid, activating the carbonyl group for nucleophilic attack by the allyl group .

-

Example : Reaction with 1,2,3-triazolic aldehydes generates chiral alcohols via a spontaneous chirality induction process .

DFT-Computed Activation Barriers :

| Substrate | ΔG‡ (S pathway, kcal/mol) | ΔG‡ (R pathway, kcal/mol) |

|---|---|---|

| 1a (R = Ph) | 17.8 | 22.5 |

| 1b (R = 4-NO₂C₆H₄) | 18.7 | 24.1 |

Experimental outcomes showed a 7:3 enantiomeric ratio favoring the S-enantiomer .

Reactions with Transition Metal Clusters

This compound reacts with triosmium carbonyl clusters to form boron-containing olefin complexes:

-

Example :

H₂Os₃(CO)₁₀ + B(C₃H₅)₃ → [Os₃(CO)₁₀(μ-η²:η²-C₃H₅)₂BC₃H₇] + C₃H₆This reaction proceeds via coordination of this compound to the osmium cluster, followed by allyl group transfer and propene elimination .

Reaction Yields :

| Cluster Product | Yield (%) | Conditions |

|---|---|---|

| 2 | 87 | RT, 2 eq B(C₃H₅)₃ |

| 3 | 60 | 140°C, 5 h |

Thermal Rearrangements

This compound exhibits dynamic allyl isomerization:

-

NMR Evidence : At 150°C, cis- and trans-tricrotylborane isomers interconvert with Ea=9.8±0.5kcal/mol .

-

Mechanism : The process involves a but-1-enyl intermediate enabling free rotation about the C–C bond .

Reactions with Unsaturated Hydrocarbons

This compound reacts with cyclopropenes and allenes to form bicyclic boron compounds:

-

Example :

B(C₃H₅)₃ + C₃H₄ → 3-Allyl-7-methylene-3-borabicyclo[3.3.1]nonane

This compound’s versatility in organic synthesis stems from its dual role as a Lewis acid and allyl group donor. Its applications range from stereoselective carbonyl allylboration to the synthesis of transition metal-boron complexes, underpinned by detailed mechanistic studies and computational modeling .

Propiedades

Número CAS |

688-61-9 |

|---|---|

Fórmula molecular |

C9H15B |

Peso molecular |

134.03 g/mol |

Nombre IUPAC |

tris(prop-2-enyl)borane |

InChI |

InChI=1S/C9H15B/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2 |

Clave InChI |

ULHDSMBBOXGDRG-UHFFFAOYSA-N |

SMILES |

B(CC=C)(CC=C)CC=C |

SMILES canónico |

B(CC=C)(CC=C)CC=C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.